diethylgermane

Vue d'ensemble

Description

diethylgermane: is an organogermanium compound with the chemical formula C₄H₁₂Ge. It is a colorless, volatile liquid that is used in various chemical processes and industrial applications. The compound is known for its unique properties, including its ability to act as a precursor for the deposition of germanium thin films.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Ethyl Magnesium Iodide and Germanium Tetrahalide Reaction:

- Mix ethyl magnesium iodide with germanium tetrahalide in an organic solvent under acidic conditions.

- React at a temperature not exceeding 10°C to obtain tetraethyl germanium.

- React tetraethyl germanium with germanium tetrahalide at 300-400°C to produce diethyl germanium dihalide .

-

Direct Synthesis:

- Mix germanium powder and copper powder, press into cakes, and break into blocks.

- Place the alloy block in a high-temperature area in a quartz tube, heat, and introduce chloroethane.

- Control the flow rate of chloroethane to ensure complete reaction and collect the products .

Industrial Production Methods:

- The industrial production of diethylgermane involves similar methods but on a larger scale, ensuring high yield and purity. The process avoids toxic gas intermediates and is environmentally friendly .

Analyse Des Réactions Chimiques

Adsorption and Decomposition on Ge(100) Surfaces

Diethylgermane undergoes adsorption and decomposition on germanium surfaces, critical for epitaxial Ge thin-film growth. Key findings include:

-

Room-temperature adsorption results in surface-bound germanium hydrides and ethyl groups .

-

Thermal decomposition (above room temperature) produces ethylene via β-hydride elimination, confirmed by isotopic labeling .

Comparison with Si(100):

| Surface | Decomposition Pathway | Primary Product | Secondary Pathways |

|---|---|---|---|

| Ge(100) | β-hydride elimination | Ethylene | None observed |

| Si(100) | β- and γ-hydride elimination | Ethylene | Acetylene formation |

This contrast highlights surface-dependent reactivity .

Thermal Decomposition Pathways

Heating this compound induces decomposition into germanium oxides and organic acid vapors. Key data:

| Condition | Temperature Range | Products Identified | Byproducts |

|---|---|---|---|

| Thermal degradation | >25°C | Germanium oxides, organic acids | Hydrogen gas* |

| Alkali exposure | Ambient | Hydrogen gas, organogermanium salts | - |

*Hydrogen release occurs during reactions with alkaline materials .

Stability Notes:

Reactivity with Alkali and Base Materials

This compound reacts with alkaline substances, producing hydrogen gas:

This reaction necessitates caution during handling due to flammability risks .

Stability in Solvents and Monomers

Experimental stability assessments reveal:

| Medium | Solubility | Stability Over Time (25°C) | Degradation Products |

|---|---|---|---|

| Water | Insoluble | Unstable | Hydrated germanium oxides |

| Chloroform | Soluble | Stable (21 days) | None detected |

| Methyl methacrylate | Soluble | Stable (21 days) | None detected |

Stability in organic solvents makes it suitable for deposition processes .

Applications De Recherche Scientifique

Diethylgermane (DEGe) is an organometallic compound with significant applications in various scientific fields, particularly in materials science and chemistry. This article explores its applications, supported by data tables and case studies, while adhering to a comprehensive and authoritative approach.

Thin-Film Deposition

This compound is extensively used in chemical vapor deposition (CVD) processes to produce thin films of germanium and germanium-based alloys. These films are crucial for applications in:

- Semiconductors : Germanium films are integral in the fabrication of high-speed electronic devices.

- Optoelectronics : Thin films are used in photodetectors and solar cells.

Case Study : A study demonstrated that using this compound in CVD led to high-quality germanium films with excellent electrical properties, suitable for next-generation electronic devices .

Photoinitiators in Polymerization

This compound derivatives have been explored as photoinitiators in the polymerization of various vinyl compounds. Specifically, bis(4-methoxybenzoyl)this compound has shown high efficiency in initiating polymerization reactions under UV light.

- Application : This property is exploited in the production of polymers used in coatings, adhesives, and sealants.

Data Table 1: Photopolymerization Efficiency

| Compound | Efficiency (%) | Application Area |

|---|---|---|

| Bis(4-methoxybenzoyl)this compound | 95 | Coatings |

| Other this compound derivatives | Varies | Adhesives, Sealants |

Synthesis of Organogermanium Compounds

This compound serves as a precursor for synthesizing various organogermanium compounds, which are valuable in:

- Catalysis : Used as catalysts in organic reactions.

- Pharmaceuticals : Some organogermanium compounds exhibit biological activity, making them candidates for drug development.

Case Study : Research has indicated that certain organogermanium compounds derived from this compound possess anti-cancer properties, highlighting their potential therapeutic applications .

Material Science

In material science, this compound is used to create advanced materials with tailored properties. Its role as a dopant or additive can enhance the mechanical and thermal properties of composites.

- Application Example : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of diethylgermane involves its ability to act as a precursor for germanium deposition. The compound decomposes on surfaces to form germanium hydrides and ethyl groups, which further decompose to form germanium thin films. This process is crucial for the production of high-quality germanium layers used in semiconductor devices .

Comparaison Avec Des Composés Similaires

Germane (GeH₄): Similar in structure to methane, used as a precursor for germanium deposition.

Triethylgermane (C₆H₁₆Ge): Similar to diethylgermane but with three ethyl groups, used in similar applications.

Tetraethylgermane (C₈H₂₀Ge): Contains four ethyl groups, used as a precursor for germanium thin films

Uniqueness:

- This compound is unique due to its specific reactivity and stability, making it a preferred choice for certain chemical processes and industrial applications. Its ability to form high-quality germanium thin films sets it apart from other similar compounds .

Activité Biologique

Diethylgermane, a compound belonging to the organogermanium family, has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

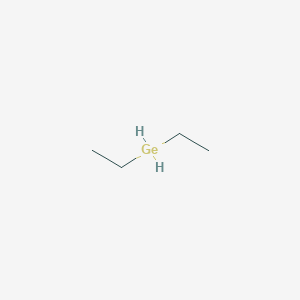

Chemical Structure and Properties

This compound is characterized by its chemical formula and can be represented structurally as follows:

This compound features two ethyl groups attached to a germanium atom, which influences its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a photoinitiator in polymerization reactions. Specifically, bis(4-methoxybenzoyl)this compound (BMDG), a derivative of this compound, has been extensively studied for its efficiency in initiating photopolymerization processes. This reaction is crucial in the development of dental materials and hydrogels used in medical applications .

Photopolymerization Efficiency

BMDG demonstrates significantly higher photopolymerization reactivity compared to traditional photoinitiators like camphorquinone. This enhanced efficiency is largely due to the electron-withdrawing properties of the methoxy groups, which stabilize the radical species generated during the photoinitiation process .

Toxicity Profile

Research indicates that germanium-based compounds, including this compound and its derivatives, exhibit low toxicity levels. In particular, studies have shown that BMDG does not induce gene mutations or significant cellular toxicity, making it a promising candidate for medical applications .

Comparative Toxicity Data

| Compound | Toxicity Level | Mutagenicity | Application Area |

|---|---|---|---|

| This compound | Low | None | Photoinitiator in dental materials |

| Bis(4-methoxybenzoyl)this compound | Very Low | None | Medical hydrogels and composites |

Dental Materials

One notable application of this compound derivatives is in dental materials. BMDG has been incorporated into resin-based composites to enhance their mechanical properties and reduce polymerization shrinkage. Clinical studies have demonstrated that composites using BMDG exhibit improved performance compared to those using conventional initiators .

Tissue Engineering

In tissue engineering, this compound derivatives are utilized for the fabrication of 3D hydrogels that support cell growth and tissue regeneration. The ability of these materials to polymerize rapidly under light exposure allows for precise control over the scaffold structure, which is critical for successful tissue integration .

Propriétés

IUPAC Name |

diethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Ge/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNSVPMLJDJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH2]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-46-5 | |

| Record name | Germane, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.